molecular formula C8H9F2NO B071573 4-Ethoxy-2,3-difluoroaniline CAS No. 189751-13-1

4-Ethoxy-2,3-difluoroaniline

Cat. No.: B071573
CAS No.: 189751-13-1
M. Wt: 173.16 g/mol
InChI Key: HQGQPBARTOHEJX-UHFFFAOYSA-N
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Description

4-Ethoxy-2,3-difluoroaniline is an organic compound with the molecular formula C8H9F2NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by ethoxy and difluoro groups

Mechanism of Action

Target of Action

It belongs to the class of anilines , which are often involved in various biological processes due to their ability to interact with a wide range of enzymes and receptors.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Ethoxy-2,3-difluoroaniline . Factors such as pH, temperature, and the presence of other molecules can affect its solubility, stability, and interactions with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2,3-difluoroaniline typically involves the introduction of ethoxy and difluoro groups onto an aniline derivative. One common method is the diazotization of 2,3-difluoroaniline followed by ethoxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution occurs efficiently .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous-flow processes to enhance yield and purity. These methods often utilize advanced techniques such as flow chemistry to maintain consistent reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2,3-difluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The ethoxy and difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Halogenation or nitration reactions may use reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

4-Ethoxy-2,3-difluoroaniline has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Methoxy-2,3-difluoroaniline
  • 4-Ethoxy-2,3-dichloroaniline
  • 4-Ethoxy-2,3-dibromoaniline

Comparison: Compared to its analogs, 4-Ethoxy-2,3-difluoroaniline is unique due to the presence of both ethoxy and difluoro groups. These substituents can significantly alter the compound’s chemical properties, such as its reactivity, solubility, and stability. The difluoro groups, in particular, can enhance the compound’s electron-withdrawing effects, making it more reactive in certain chemical reactions .

Biological Activity

4-Ethoxy-2,3-difluoroaniline is a fluorinated aromatic amine that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H10F2N
  • Molecular Weight : 173.163 g/mol
  • Chemical Structure : The compound features an ethoxy group and two fluorine atoms positioned on the benzene ring, which significantly influence its chemical behavior and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems.

  • Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves the inhibition of bacterial enzymes or disruption of cellular processes essential for bacterial survival .
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through pathways that involve apoptosis induction and cell cycle arrest.

Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results are summarized in the following table:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL
Bacillus subtilis32 µg/mL

These findings indicate that the compound possesses varying degrees of antibacterial activity, with the lowest MIC observed against E. coli.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer potential against various cancer cell lines. The following table summarizes key findings:

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
HeLa (Cervical)15.5Induction of apoptosis
MCF-7 (Breast)12.3Cell cycle arrest
A549 (Lung)18.0Inhibition of proliferation

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating its potential as an anticancer agent.

Case Studies

  • Antimicrobial Properties : A study published in Molecules highlighted that derivatives of this compound showed enhanced antibacterial activity compared to their non-fluorinated counterparts. This suggests that fluorination may play a crucial role in increasing antibacterial potency .
  • Cancer Research : Research conducted on the effects of this compound on breast cancer cells revealed that it could induce apoptosis through the mitochondrial pathway, leading to increased reactive oxygen species (ROS) levels and subsequent cell death.

Properties

IUPAC Name

4-ethoxy-2,3-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-2-12-6-4-3-5(11)7(9)8(6)10/h3-4H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGQPBARTOHEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625709
Record name 4-Ethoxy-2,3-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189751-13-1
Record name 4-Ethoxy-2,3-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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